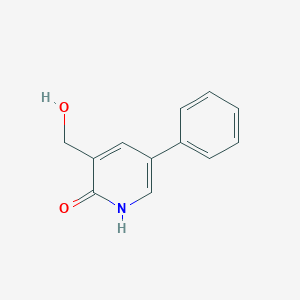

2-Hydroxy-5-phenylpyridine-3-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include its common names and identifiers such as the CAS Registry Number .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the types of reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products that are formed .Physical and Chemical Properties Analysis

This involves analyzing properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications

1. Hydrogen-Bonded Framework Compounds

The compound has been studied in the context of hydrogen-bonded framework structures. Staun and Oliver (2015) explored a mixture of 4-hydroxypyridine with benzene 1,3,5-tricarboxylic acid in methanol, yielding a hydrogen-bonded framework compound. This research contributes to the understanding of polymorphic stoichiometric species in crystallography (S. L. Staun & A. Oliver, 2015).

2. Catalysts for Hydroxyl-Directed Methanolysis

Sammakia and Hurley (2000) described the preparation and use of 2-acyl-4-aminopyridines as catalysts for the hydroxyl-directed methanolysis of alpha-hydroxy esters. This research is relevant for enhancing selectivity in methanolysis reactions, contributing to organic synthesis methods (T. Sammakia & T. Hurley, 2000).

3. Acid-Catalysed Rearrangement of Oxazines

Gilchrist, Iskander, and Yagoub (1985) researched the rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides in methanol. This provides insights into reaction mechanisms and potential applications in synthetic chemistry (T. L. Gilchrist, G. Iskander & A. Yagoub, 1985).

4. Photolysis of Phenyldisic Acids

Prager and Smith (1994) investigated the photolysis of 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one in methanol, leading to unique product formation from discrete tautomers. This research adds to our understanding of photochemical reactions in organic compounds (R. Prager & Jason A. Smith, 1994).

5. Ligand Exchange Reactions in Tungsten Carbonyl Complexes

Klausmeyer et al. (2003) studied the ligand substitution in a tungsten carbonyl complex, showing reactivity with substituted aryl alcohols like 4-hydroxypyridine. This work contributes to the understanding of ligand exchange mechanisms in organometallic chemistry (K. Klausmeyer et al., 2003).

6. Synthesis of Oxadiazoles

Bohle and Perepichka (2009) described the synthesis of 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, a derivative relevant in the context of organic synthesis and potential pharmaceutical applications (D. S. Bohle & I. Perepichka, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(hydroxymethyl)-5-phenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-8-11-6-10(7-13-12(11)15)9-4-2-1-3-5-9/h1-7,14H,8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLSXPODJACEHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=O)C(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-phenylpropyl)cyclohexanecarboxamide](/img/structure/B2915310.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2915316.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2915322.png)

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)

![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915333.png)